molecular formula C20H20ClN3O5S B12187096 N-[4-(acetylsulfamoyl)phenyl]-1-(2-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide

N-[4-(acetylsulfamoyl)phenyl]-1-(2-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B12187096
M. Wt: 449.9 g/mol
InChI Key: USIWNDXCNMTDHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(acetylsulfamoyl)phenyl]-1-(2-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a benzyl group, and a sulfamoyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylsulfamoyl)phenyl]-1-(2-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride.

    Attachment of the Sulfamoyl Group: The sulfamoyl group is attached through a sulfonation reaction using acetylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylsulfamoyl)phenyl]-1-(2-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[4-(acetylsulfamoyl)phenyl]-1-(2-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(acetylsulfamoyl)phenyl]-1-(2-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(acetylsulfamoyl)phenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
  • N-[4-(acetylsulfamoyl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Uniqueness

N-[4-(acetylsulfamoyl)phenyl]-1-(2-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H20ClN3O5S

Molecular Weight

449.9 g/mol

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H20ClN3O5S/c1-13(25)23-30(28,29)17-8-6-16(7-9-17)22-20(27)15-10-19(26)24(12-15)11-14-4-2-3-5-18(14)21/h2-9,15H,10-12H2,1H3,(H,22,27)(H,23,25)

InChI Key

USIWNDXCNMTDHM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)CC3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.